
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile is a chemical compound that features a bromine atom, a tetrahydro-2H-pyran ring, and a pyridinecarbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile typically involves the reaction of a brominated pyridine derivative with a tetrahydro-2H-pyran precursor. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tetrahydro-2H-pyran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinecarbonitrile derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.
Applications De Recherche Scientifique
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridinecarbonitrile group can interact with enzymes and receptors, potentially modulating their activity. The tetrahydro-2H-pyran ring can also influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a carbonitrile group.
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridazine: Similar structure but with a pyridazine ring instead of a pyridinecarbonitrile group.
Uniqueness
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine atom, tetrahydro-2H-pyran ring, and pyridinecarbonitrile group makes it a versatile compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C11H11BrN2O |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
3-bromo-6-(oxan-4-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H11BrN2O/c12-9-1-2-10(14-11(9)7-13)8-3-5-15-6-4-8/h1-2,8H,3-6H2 |
Clé InChI |
MYMLFXWQVLLJTR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=NC(=C(C=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


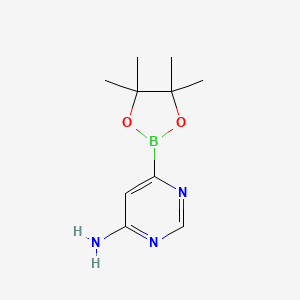
![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)
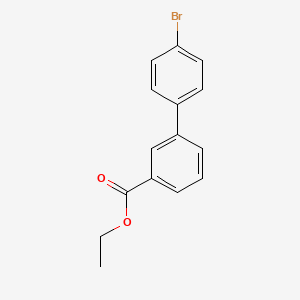
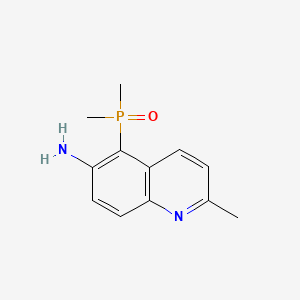
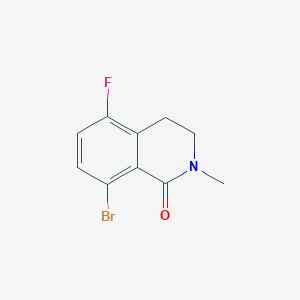
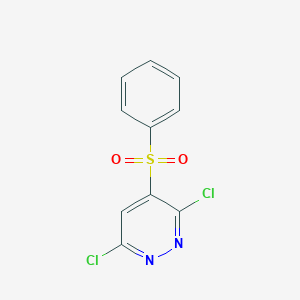
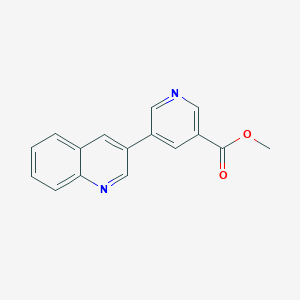
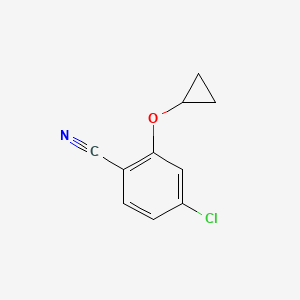
![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
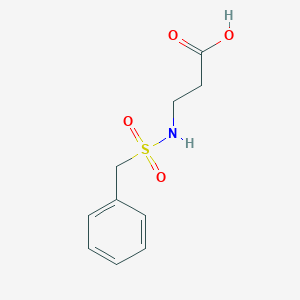
![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)
![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
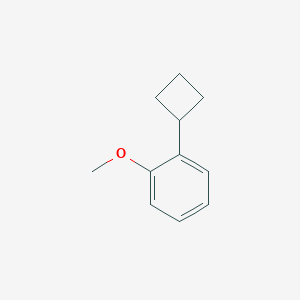
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)
